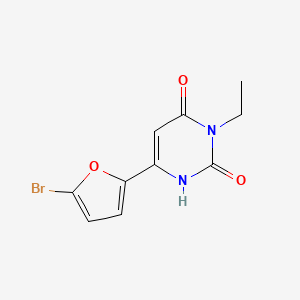
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, more commonly known as CPTP, is an organic compound belonging to the class of pyrimidine derivatives. It is a white, crystalline solid with a melting point of 128-130°C. CPTP has been studied for its potential applications in various scientific fields. In particular, it has been shown to have potential applications in the fields of biochemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Research on related cyclodepsipeptides, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, has focused on synthesis, structure elucidation, and antimicrobial activity. For instance, Yancheva et al. (2012) synthesized a novel didepsipeptide, studied its structure using IR, NMR, and DFT calculations, and found it exhibited antimicrobial activity against several bacterial strains, including Escherichia coli Yancheva et al., 2012.
Biological Activities
- Some derivatives of dihydropyrimidine-2,4-dione have been investigated for their inhibitory activity against xanthine oxidase (XO) and potential anti-inflammatory effects. Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for XO inhibitory activity and anti-inflammatory effects, showing promise for treatment of gout and other conditions related to excessive uric acid production Šmelcerović et al., 2013.
Antimicrobial Activity
- The antimicrobial activity of similar compounds has been a significant area of research. Derivatives of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione showed effectiveness against a range of bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents Yancheva et al., 2012.
Propriétés
IUPAC Name |
6-cyclopentyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)14-11(15)7-10(13-12(14)16)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOPFEZONRGRTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

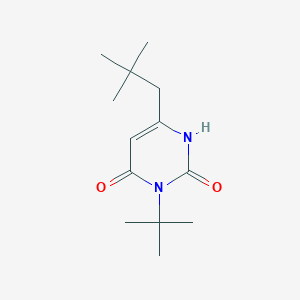

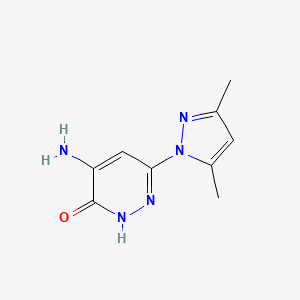
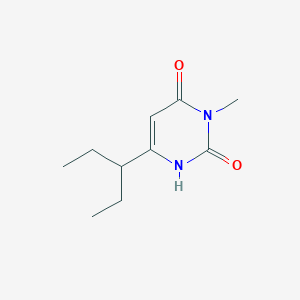


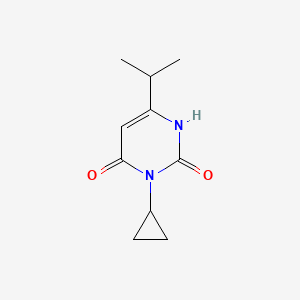


![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)



